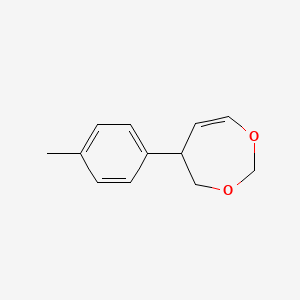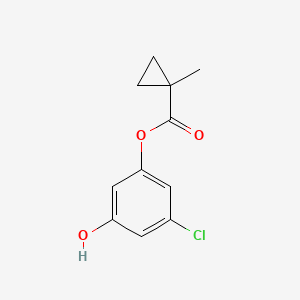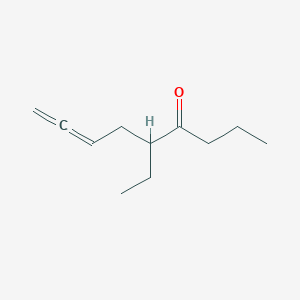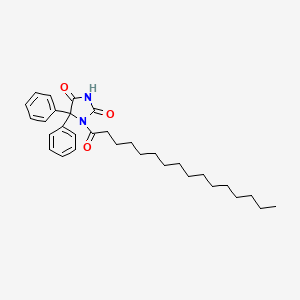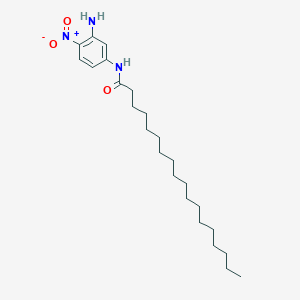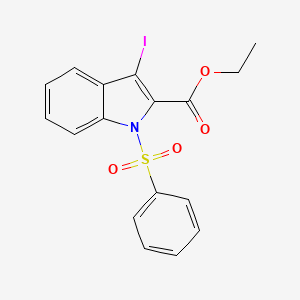
1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound is characterized by the presence of an indole core, an iodine atom, a phenylsulfonyl group, and an ethyl ester moiety
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester typically involves multiple steps. One common synthetic route starts with the iodination of 1H-indole-2-carboxylic acid, followed by the introduction of the phenylsulfonyl group. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of reagents such as iodine, phenylsulfonyl chloride, and ethanol, under controlled temperature and pH conditions .
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The phenylsulfonyl group can undergo redox reactions, altering the compound’s electronic properties.
Ester Hydrolysis: The ethyl ester moiety can be hydrolyzed to yield the corresponding carboxylic acid
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound may be used in studies exploring these effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group may enhance binding affinity to these targets, while the indole core can participate in various biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 1H-Indole-2-carboxylic acid, 3-bromo-1-(phenylsulfonyl)-, ethyl ester
- 1H-Indole-2-carboxylic acid, 3-chloro-1-(phenylsulfonyl)-, ethyl ester
- 1H-Indole-2-carboxylic acid, 3-fluoro-1-(phenylsulfonyl)-, ethyl ester
Compared to these analogs, 1H-Indole-2-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester may exhibit different reactivity and biological activity due to the presence of the iodine atom, which can influence electronic properties and steric effects .
Properties
CAS No. |
153827-71-5 |
|---|---|
Molecular Formula |
C17H14INO4S |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
ethyl 1-(benzenesulfonyl)-3-iodoindole-2-carboxylate |
InChI |
InChI=1S/C17H14INO4S/c1-2-23-17(20)16-15(18)13-10-6-7-11-14(13)19(16)24(21,22)12-8-4-3-5-9-12/h3-11H,2H2,1H3 |
InChI Key |
XGZMLOLDNRXPKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


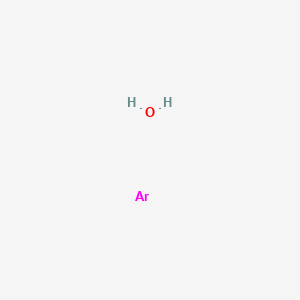
![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
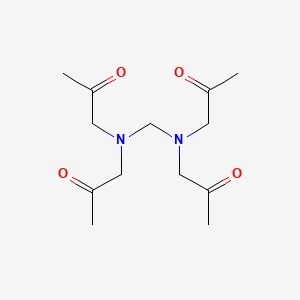
![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)
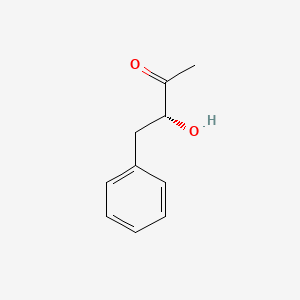
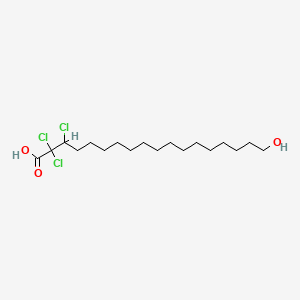
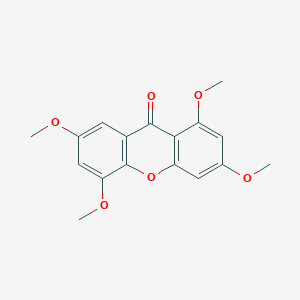
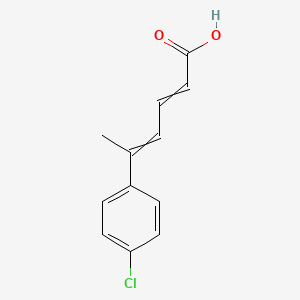
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)
